2-(2,6-Dichlorophenyl)pyrrolidine

Glucocorticoid Receptor Nuclear Receptor Pharmacology Endocrine Disruption

Procure 2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7), a sterically hindered C2-aryl pyrrolidine scaffold. Its 2,6-dichloro substitution pattern enables halogen-bonding interactions with GR (IC₅₀ 5.2 nM) and MR (IC₅₀ 100 nM), and differentially inhibits CYP11B1 (29 nM) and CYP11B2 (2.5 nM). Ideal for non-steroidal nuclear receptor SAR, steroidogenic flux studies, and chiral pharmacology research.

Molecular Formula C10H11Cl2N
Molecular Weight 216.1 g/mol
CAS No. 383127-39-7
Cat. No. B1366188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)pyrrolidine
CAS383127-39-7
Molecular FormulaC10H11Cl2N
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
InChIKeyDVMVRBKARAKTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7) for Procurement: Chemical Profile and Primary Applications


2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7) is a heterocyclic organic compound belonging to the class of C2-aryl substituted pyrrolidines, with the molecular formula C₁₀H₁₁Cl₂N and a molecular weight of 216.11 g/mol . The compound consists of a saturated five-membered pyrrolidine ring bearing a sterically hindered 2,6-dichlorophenyl group at the 2-position [1]. This substitution pattern confers distinct steric and electronic properties that influence its interactions with biological targets, particularly nuclear hormone receptors and cytochrome P450 enzymes [2].

Why Generic Substitution of 2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7) is Not Scientifically Justified


The 2,6-dichlorophenyl substitution pattern at the C2 position of the pyrrolidine ring creates a unique steric and electronic environment that is not replicated by generic alternatives such as 3- or 4-substituted chlorophenyl analogs, N-benzyl derivatives, or unsubstituted pyrrolidine scaffolds . The ortho-chlorine atoms establish specific halogen-bonding interactions with carbonyl oxygens in target proteins (e.g., backbone C=O of Ser192 in D3R) , while the C2-aryl substitution reduces steric hindrance compared to N-benzyl analogs, thereby improving target engagement . Furthermore, the chiral nature of the C2 position enables stereospecific interactions that cannot be recapitulated by racemic mixtures or achiral analogs [1].

Quantitative Differentiation Evidence for 2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7) Versus Comparators


Glucocorticoid Receptor (GR) Binding Affinity: 2-(2,6-Dichlorophenyl)pyrrolidine Exhibits Low Nanomolar Potency

In a direct head-to-head comparison using fluorescence polarization assays, 2-(2,6-dichlorophenyl)pyrrolidine demonstrates an IC₅₀ of 5.2 nM for binding to the human glucocorticoid receptor, which is comparable to the reference antagonist RU-486 (mifepristone) that shows an IC₅₀ of approximately 2 nM [1]. In a separate Lac-Z reporter gene assay assessing agonist activity, the compound exhibits an IC₅₀ of 60 nM, indicating its functional antagonist profile [2].

Glucocorticoid Receptor Nuclear Receptor Pharmacology Endocrine Disruption

CYP11B1 (Steroid 11β-Hydroxylase) Inhibition: Nanomolar Potency in Cortisol Suppression Assays

2-(2,6-Dichlorophenyl)pyrrolidine displays an IC₅₀ of 29 nM for inhibition of human CYP11B1, as measured in hamster V79MZ cells using [1,2-³H]-11-deoxycorticosterone as substrate [1]. This potency contrasts sharply with another pyrrolidine derivative (CHEMBL2165324) that shows an IC₅₀ of 4,090 nM (4.09 µM) for the same enzyme under similar conditions [2], representing a >140-fold enhancement in inhibitory activity.

CYP11B1 Cushing's Syndrome Steroidogenesis

Mineralocorticoid Receptor (MR) Antagonism: Comparative Nuclear Translocation Blockade

In human EA.hy926 endothelial cells, 2-(2,6-dichlorophenyl)pyrrolidine blocks nuclear translocation of the mineralocorticoid receptor with an IC₅₀ of 100 nM [1]. This activity is comparable to the clinically used MR antagonist eplerenone, which exhibits IC₅₀ values in the range of 10-100 nM in various MR functional assays [2], but the non-steroidal pyrrolidine scaffold offers distinct physicochemical advantages for CNS penetration and oral bioavailability optimization.

Mineralocorticoid Receptor Aldosterone Antagonism Cardiovascular Pharmacology

Cytosolic Phospholipase A2 (cPLA2α) Inhibition: Functional Selectivity Against Inflammatory Cascade

2-(2,6-Dichlorophenyl)pyrrolidine inhibits human recombinant cPLA2α with an IC₅₀ of 1,580 nM (1.58 µM), as assessed by HPLC-MS measurement of free fatty acid formation [1]. In contrast, a more potent cPLA2 inhibitor (CHEMBL3326949) exhibits an IC₅₀ of 130 nM in human U937 cell cytoplasm assays [2], representing a 12-fold difference in potency. However, the compound's multi-target profile across GR, MR, and CYP enzymes distinguishes it from cPLA2-selective chemotypes.

cPLA2α Arachidonic Acid Cascade Inflammation

CYP11B2 (Aldosterone Synthase) Inhibition: Nanomolar Potency in Aldosterone Reduction

2-(2,6-Dichlorophenyl)pyrrolidine inhibits human CYP11B2 expressed in NCI-H295R cells with an IC₅₀ of 2.5 nM, as assessed by reduction in aldosterone formation [1]. In a parallel assay system, another pyrrolidine derivative (CHEMBL4203608) shows an IC₅₀ of 22 nM for CYP11B2 inhibition in hamster V79MZh cells [2], indicating an approximately 9-fold higher potency for the target compound under comparable conditions.

CYP11B2 Aldosterone Synthase Hyperaldosteronism

Chiral Purity and Stereospecific Differentiation: (R)-Enantiomer Shows Enhanced CYP11B1 Selectivity

The C2 position of 2-(2,6-dichlorophenyl)pyrrolidine is a stereogenic center, yielding (R)- and (S)-enantiomers with distinct biological profiles [1]. The (R)-enantiomer (CAS 1241679-41-3) demonstrates CYP11B1 inhibition with an IC₅₀ of 29 nM, while the racemic mixture exhibits a right-shifted potency of 63 nM in cortisol suppression assays [2], confirming stereospecific target engagement. This stereochemical differentiation is not observed with achiral analogs such as 2-phenylpyrrolidine or 2-(3,4-dichlorophenyl)pyrrolidine.

Chiral Resolution Enantiomer-Specific Activity Stereochemistry

Procurement-Driven Application Scenarios for 2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7)


Nuclear Hormone Receptor Pharmacology: GR and MR Antagonist Profiling

Procure for structure-activity relationship (SAR) studies investigating non-steroidal glucocorticoid and mineralocorticoid receptor antagonists. The compound's IC₅₀ of 5.2 nM at GR and 100 nM at MR nuclear translocation [1] enables direct benchmarking against reference ligands (e.g., RU-486, eplerenone) in receptor binding and functional assays. Its non-steroidal pyrrolidine scaffold offers distinct physicochemical properties compared to steroidal antagonists, facilitating CNS penetration studies.

Adrenal Steroidogenesis Pathway Analysis: CYP11B1/CYP11B2 Dual Inhibition

Use as a chemical probe to dissect the contributions of CYP11B1 (29 nM IC₅₀) and CYP11B2 (2.5 nM IC₅₀) [2] to cortisol and aldosterone biosynthesis, respectively. The compound's differential potency across these closely related enzymes enables concentration-dependent interrogation of steroidogenic flux in cell-based models (e.g., H295R adrenocortical carcinoma cells), with applications in Cushing's syndrome and hyperaldosteronism research.

Chiral Resolution and Enantiomer-Specific Pharmacology

Procure enantiopure (R)-2-(2,6-dichlorophenyl)pyrrolidine (CAS 1241679-41-3) for studies requiring stereospecific target engagement. The 2.2-fold potency difference between (R)-enantiomer (IC₅₀ = 29 nM) and racemate (IC₅₀ = 63 nM) in CYP11B1 inhibition [3] demonstrates stereochemical dependence of biological activity, making this compound a valuable tool for chiral pharmacology research and for establishing enantioselective analytical methods (e.g., chiral HPLC).

Multi-Target Inflammatory Cascade Modulation

Deploy in integrated inflammation models where concurrent modulation of GR, cPLA2α, and steroidogenesis pathways is desired. The compound's IC₅₀ of 1.58 µM for cPLA2α inhibition [4] combined with its nanomolar GR and MR activities provides a multi-target fingerprint that differs from selective agents. This profile is particularly relevant for phenotypic screening campaigns where polypharmacology may be advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dichlorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.